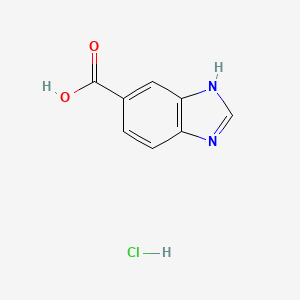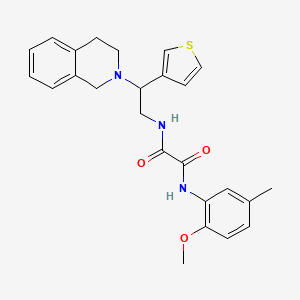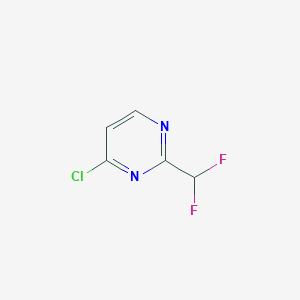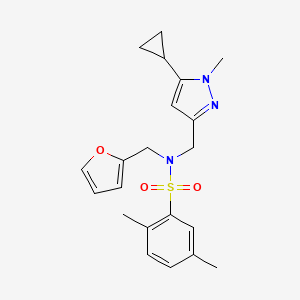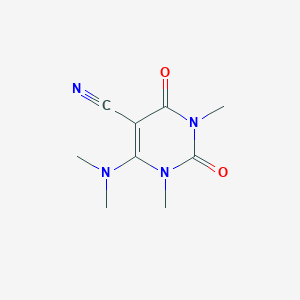
6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H11N5O2 .
- It is also known as 6-DMAP or N6,N6-Dimethyladenine .
- This compound exhibits interesting properties and has been studied for various applications.
Synthesis Analysis
- The synthesis of 6-DMAP can be achieved through various methods, including chemical reactions and modifications of existing compounds.
- One common synthetic route involves the reaction of appropriate precursors under controlled conditions.
Molecular Structure Analysis
- The molecular structure of 6-DMAP consists of two condensed heterocyclic rings linked by a three-carbon α, β-unsaturated carbonyl system.
- The compound has a purine-based core with two methyl groups attached to the amino group of the purine unit.
Chemical Reactions Analysis
- 6-DMAP can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and modifications of the purine ring.
- Its reactivity depends on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- 6-DMAP is a white crystalline powder with a melting point around 259-262°C .
- It is soluble in water and exhibits fluorescence properties.
- Further characterization can be done using techniques like UV-Visible spectroscopy and NMR.
科学的研究の応用
Antiviral Activity
One study describes the synthesis of N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives from a process involving 6-hydrazinyl-1,3-dimethylpyrimidine-2,4-(1H,3H)-dione, which showed moderate to high antiviral activities against hepatitis B virus (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Cytotoxicity and Antiproliferative Activity
Another study focused on the synthesis of several derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, which were tested for their anti-proliferative activity on human breast cancer (MCF-7) and human colon carcinoma (HT29) cell lines. These compounds demonstrated decreased viability in MCF-7 and HT29 cells, indicating that apoptosis is involved in their toxicity (Atapour-Mashhad et al., 2016).
Antioxidant Activity
Research on the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has been conducted. These compounds were synthesized and characterized, with investigations into their antioxidant activities, highlighting the potential for these compounds in pharmacological contexts (Salem et al., 2015).
Antibacterial Activity
A study on the efficient synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones via the tandem intramolecular Pinner–Dimroth rearrangement reported their antibacterial activity against both gram-positive and gram-negative bacteria. This synthesis process offers a mild and fast procedure to structurally diverse bicyclic pyridopyrimidines (Asadian, Davoodnia, & Beyramabadi, 2018).
Antimicrobial and Cytotoxic Activities
Further research into heterocyclic compounds employing 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile explored their reactivity towards selected nitrogen nucleophiles, revealing promising antitumor and antimicrobial activities (Ramadan, El‐Helw, & Sallam, 2019).
Safety And Hazards
- 6-DMAP may pose hazards such as skin and eye irritation.
- Proper handling, personal protective equipment, and safe storage are essential.
将来の方向性
- Future research could explore novel applications of 6-DMAP, including its potential in drug discovery, materials science, and biological studies.
- Investigating its interactions with other compounds and its role in biological processes would be valuable.
Remember that this analysis is based on existing knowledge, and further research may uncover additional insights. 🌟
特性
IUPAC Name |
4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-11(2)7-6(5-10)8(14)13(4)9(15)12(7)3/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWGGFJIFPLDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
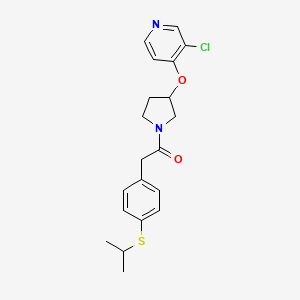
![Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2770637.png)
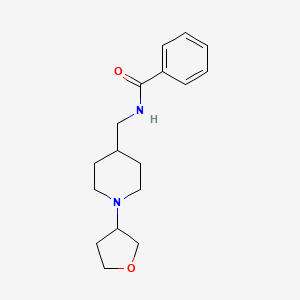
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2770640.png)
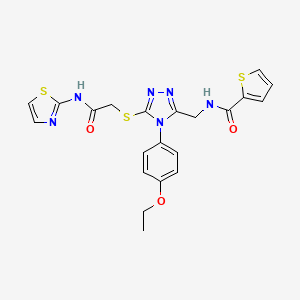
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)
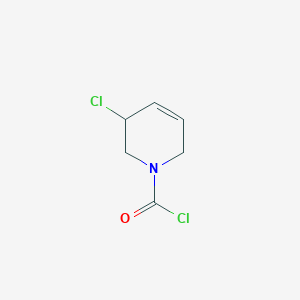
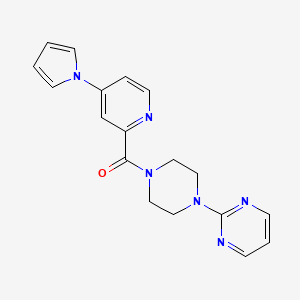
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)
